trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
GS-443902 (trisodium) is a potent viral RNA-dependent RNA polymerase inhibitor. It is the active triphosphate metabolite of remdesivir, a well-known antiviral drug. GS-443902 (trisodium) is particularly effective against respiratory syncytial virus and hepatitis C virus, with inhibitory concentrations of 1.1 micromolar and 5 micromolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
GS-443902 (trisodium) is synthesized from its parent compound, GS-441524. The synthesis involves the phosphorylation of GS-441524 to form GS-443902. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of GS-443902 (trisodium) involves large-scale phosphorylation processes. The compound is often produced in its stable salt form to ensure its stability and efficacy. The production process is optimized to yield high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
GS-443902 (trisodium) primarily undergoes phosphorylation reactions. It can also participate in hydrolysis and reduction reactions under specific conditions .
Common Reagents and Conditions
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride are commonly used.
Hydrolysis: Acidic or basic conditions can induce hydrolysis.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions
Major Products
The major product formed from the phosphorylation of GS-441524 is GS-443902 (trisodium). Hydrolysis can lead to the formation of GS-441524, while reduction reactions can yield various reduced forms of the compound .
Scientific Research Applications
GS-443902 (trisodium) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phosphorylation reactions.
Biology: Employed in the study of viral replication mechanisms.
Medicine: Investigated for its antiviral properties, particularly against respiratory syncytial virus and hepatitis C virus.
Industry: Utilized in the development of antiviral drugs and therapeutic agents .
Mechanism of Action
GS-443902 (trisodium) exerts its effects by inhibiting viral RNA-dependent RNA polymerase. It acts as a pseudosubstrate, incorporating into the nascent viral RNA and causing premature termination of RNA synthesis. This inhibition effectively halts viral replication .
Comparison with Similar Compounds
Similar Compounds
GS-441524: The parent compound of GS-443902.
Remdesivir: The prodrug of GS-443902.
GS-5245: Another antiviral compound with a similar mechanism of action .
Uniqueness
GS-443902 (trisodium) is unique due to its high potency and stability in its trisodium salt form. It is more effective in inhibiting viral RNA polymerase compared to its parent compound, GS-441524, and its prodrug, remdesivir .
Properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVSIUNIVFLJS-AZIZZYAFSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5Na3O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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